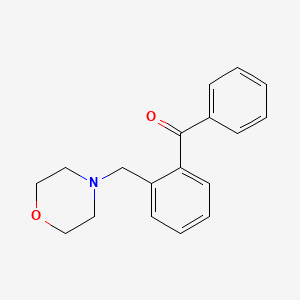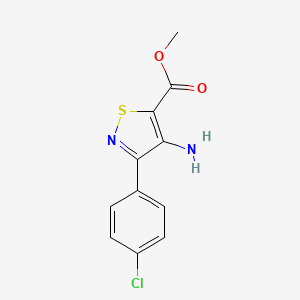
1,3-Diméthylpipérazine
Vue d'ensemble
Description
1,3-Dimethylpiperazine is an organic compound with the molecular formula C₆H₁₄N₂. It is a derivative of piperazine, where two hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and as a building block in the pharmaceutical industry.
Applications De Recherche Scientifique
1,3-Dimethylpiperazine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with piperazine moieties.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
Target of Action
1,3-Dimethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors .
Mode of Action
The mode of action of piperazine involves causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This allows the host body to easily remove or expel the invading organism
Pharmacokinetics
It’s known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites
Action Environment
Safety data sheets suggest that it should be stored in a well-ventilated place and kept cool . It’s also noted to be a flammable liquid and vapour .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperazine can be synthesized through several methods. One common method involves the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or tetrahydrofuran at elevated temperatures.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of 1,3-dimethylpiperazine often involves the continuous flow process, where piperazine is reacted with methylating agents under controlled conditions. This method ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to piperazine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products
Oxidation: N-oxides.
Reduction: Piperazine.
Substitution: Various substituted piperazines depending on the reagents used.
Comparaison Avec Des Composés Similaires
1,3-Dimethylpiperazine can be compared with other piperazine derivatives such as:
Piperazine: The parent compound, which lacks the methyl groups.
1,4-Dimethylpiperazine: Another derivative with methyl groups on different nitrogen atoms.
2,5-Dimethylpiperazine: A derivative with methyl groups on the carbon atoms adjacent to the nitrogen atoms.
1,3-Dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and pharmaceuticals.
Propriétés
IUPAC Name |
1,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347682 | |
| Record name | 1,3-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22317-01-7 | |
| Record name | 1,3-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dimethylpiperazine in the synthesis described in the research papers?
A1: The research papers describe the synthesis of (R) and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. 1,3-Dimethylpiperazine, in its (R) and (S) enantiomeric forms, acts as a nucleophile. [, ] It reacts with the electrophilic 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, substituting one of the chlorine atoms to yield the final chiral thiadiazinone derivatives. [, ]
Q2: Are there any details about the reaction conditions and yield for the synthesis of these thiadiazinone derivatives?
A2: Yes, the papers indicate that the reaction occurs in tetrahydrofuran (THF) at approximately 20 °C. [, ] The reaction proceeds with good yields, with the (R) enantiomer achieving a 70% yield and the (S) enantiomer a 68% yield. [, ] While the papers don't delve into optimization, these yields suggest the reaction is relatively efficient under the conditions tested.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)




![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)



